molecular formula C13H17BrN2O4S B3484180 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B3484180
M. Wt: 377.26 g/mol
InChI Key: BZJXKSOUSMHMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BMS-345541 and is used as a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex is a crucial regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a key role in inflammation, immunity, and cell survival. In

Scientific Research Applications

BMS-345541 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, which makes it a valuable tool for studying the NF-κB signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. BMS-345541 has been used to study the role of the NF-κB pathway in these diseases and to develop potential therapeutic interventions.

Mechanism of Action

BMS-345541 selectively inhibits the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins normally bind to and inhibit NF-κB, preventing it from entering the nucleus and activating gene transcription. When the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex is activated, it phosphorylates IκB proteins, leading to their ubiquitination and degradation by the proteasome. This allows NF-κB to enter the nucleus and activate gene transcription. By inhibiting the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, BMS-345541 prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BMS-345541 inhibits the activation of NF-κB and downstream gene expression in a variety of cell types. In vivo studies have shown that BMS-345541 can reduce inflammation and improve outcomes in animal models of inflammatory diseases, such as arthritis and colitis. BMS-345541 has also been shown to have potential anticancer effects, by inhibiting the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

BMS-345541 has several advantages for lab experiments. It is a potent and selective inhibitor of the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, which makes it a valuable tool for studying the NF-κB pathway. It has also been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, BMS-345541 has some limitations. It is a relatively expensive compound, which may limit its use in some labs. It also has a short half-life in vivo, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on BMS-345541. One area of interest is the development of more potent and selective inhibitors of the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex. This could lead to the development of more effective therapies for diseases that involve dysregulation of the NF-κB pathway. Another area of interest is the identification of biomarkers that can predict response to BMS-345541 treatment. This could help to identify patients who are most likely to benefit from treatment with BMS-345541. Finally, there is interest in exploring the potential of BMS-345541 as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the safety and efficacy of BMS-345541 in clinical trials.

properties

IUPAC Name

4-bromo-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJXKSOUSMHMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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